Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate
Brand Name: Vulcanchem
CAS No.: 28002-99-5
VCID: VC2830616
InChI: InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3
SMILES: CCOC(=O)C=C1CCC2=CC=CC=C21
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate

CAS No.: 28002-99-5

Cat. No.: VC2830616

Molecular Formula: C13H14O2

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate - 28002-99-5

Specification

CAS No. 28002-99-5
Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
IUPAC Name ethyl 2-(2,3-dihydroinden-1-ylidene)acetate
Standard InChI InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3
Standard InChI Key KRGWQDMTJGWQFM-UHFFFAOYSA-N
SMILES CCOC(=O)C=C1CCC2=CC=CC=C21
Canonical SMILES CCOC(=O)C=C1CCC2=CC=CC=C21

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate consists of a 2,3-dihydro-1H-indene core structure with an exocyclic double bond connecting to an acetate group esterified with ethanol. The molecule contains an indene skeleton with partial saturation at the 2,3-position, creating the dihydro derivative. This structure can be compared to the related compound ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate, which contains an additional methoxy substituent at the 4-position of the aromatic ring. The structural framework of this compound incorporates both aromatic and aliphatic regions, contributing to its unique chemical behavior and reactivity patterns.

Physicochemical Properties

Based on analysis of similar indene derivatives, the following physicochemical properties can be expected for Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate:

PropertyExpected ValueBasis of Estimation
Molecular FormulaC₁₃H₁₄O₂Structural analysis
Molecular Weight~202.25 g/molCalculated from atomic weights
Physical StateColorless to pale yellow liquidBased on similar esters such as ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
SolubilitySoluble in organic solvents (dichloromethane, methanol); poorly soluble in waterTypical for ester compounds with aromatic components
Boiling PointApproximately 250-280°C (at standard pressure)Estimated from related indene derivatives

The compound likely shares physical characteristics with ethyl 2,3-dihydroindene-1-acetate, which appears as a colorless to yellow liquid at room temperature . As an ester, it would be expected to have a distinctive, mildly pleasant odor, typical of many ester compounds.

Chemical Properties

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate possesses several reactive functional groups that define its chemical behavior. The ester group is susceptible to hydrolysis under both acidic and basic conditions, similar to the reaction observed with ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate when treated with sodium hydroxide in methanol . The exocyclic double bond introduces an additional site of reactivity, making the compound potentially useful in various addition reactions. The aromatic portion of the molecule can participate in electrophilic aromatic substitution reactions, although with modified reactivity compared to benzene due to the fused ring system.

Synthesis Methods

Reaction Conditions

Based on the synthesis of structurally related compounds, the following reaction conditions might be employed:

Synthetic ApproachPotential ReagentsConditionsExpected Yield
Wittig Reaction(Carbethoxymethylene)triphenylphosphorane, 2,3-dihydro-1H-inden-1-oneDry THF, 0°C to room temperature, 12-24h60-75%
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate, NaH, 2,3-dihydro-1H-inden-1-oneDry THF, 0°C to room temperature, 8-12h70-85%
Base-Catalyzed CondensationEthyl acetate, LDA, 2,3-dihydro-1H-inden-1-oneTHF, -78°C to room temperature, 24h50-65%

The purification process would likely involve column chromatography using silica gel and appropriate solvent systems, similar to methods used for other indene derivatives.

Applications and Research

Research Status

  • Structure-Activity Relationships: Studies examining how structural modifications of indene derivatives affect their biological activities.

  • Synthetic Methodology Development: Research on efficient routes to access functionalized indene derivatives.

  • Pharmaceutical Applications: Investigation of indene-based compounds as potential drug candidates.

The compound would likely be of interest to researchers working in these areas, particularly those focused on the development of new synthetic methodologies and pharmaceutical applications.

Comparative Analysis

Relation to Similar Compounds

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate shares structural similarities with several compounds that have been more extensively studied:

CompoundStructural DifferenceKey Property Distinction
Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetateAdditional methoxy group at 4-positionEnhanced electron density in aromatic ring; modified reactivity
Ethyl 2,3-dihydroindene-1-acetateSaturated bond instead of exocyclic double bondDifferent conformational flexibility; reduced reactivity at this position
2-(2,3-dihydro-1H-inden-1-yl)acetic acidCarboxylic acid instead of ethyl ester; saturated bondGreater acidity; different solubility profile

Understanding these structural relationships helps in predicting the chemical behavior and potential applications of Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate based on established knowledge of related compounds.

Structure-Activity Relationships

The structure of Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate contains several key features that would influence its reactivity and potential biological activity:

  • Exocyclic Double Bond: This unsaturation provides a site for addition reactions and increases the compound's reactivity compared to saturated analogs.

  • Ester Functionality: The ethyl ester group can be readily modified through hydrolysis or transesterification, making it a versatile handle for further functionalization.

  • Indene Core: The partially saturated bicyclic structure creates a rigid framework that could be important for binding to biological targets if the compound exhibits bioactivity.

These structural features could be systematically modified to create a library of derivatives with potentially diverse properties and applications, similar to approaches taken with other indene-based compounds.

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